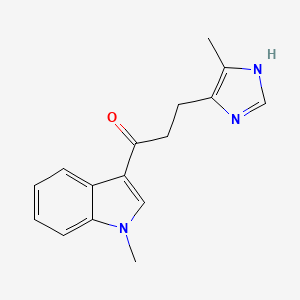![molecular formula C14H14ClN4O8P B10771145 [2-[(2-Chloro-5-nitrophenyl)diazenyl]-5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B10771145.png)
[2-[(2-Chloro-5-nitrophenyl)diazenyl]-5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It exhibits significant selectivity over P2Y1 and P2Y12 receptors . This compound is primarily used in scientific research to study purinergic signaling pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MRS2211 involves the derivatization of pyridoxal phosphate. The key steps include the azo coupling of 2-chloro-5-nitroaniline with pyridoxal phosphate, followed by phosphorylation and subsequent purification . The reaction conditions typically involve controlled temperatures and pH to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for MRS2211 are not widely documented, the synthesis generally follows the laboratory-scale procedures with scaling adjustments. The process involves large-scale reactors and purification systems to handle the increased volume and ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
MRS2211 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
Oxidation: The major product is the corresponding quinone derivative.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used, such as methoxy or cyano derivatives.
Wissenschaftliche Forschungsanwendungen
MRS2211 is extensively used in scientific research, particularly in the following fields:
Chemistry: It is used to study the chemical properties and reactivity of purinergic receptor antagonists.
Biology: MRS2211 helps in understanding the role of P2Y13 receptors in cellular signaling and function.
Medicine: It is used in pharmacological studies to explore potential therapeutic targets for diseases involving purinergic signaling.
Wirkmechanismus
MRS2211 exerts its effects by competitively binding to the P2Y13 receptor, thereby inhibiting the receptor’s interaction with its natural ligand, adenosine diphosphate (ADP). This inhibition disrupts the downstream signaling pathways mediated by the P2Y13 receptor, affecting various cellular processes such as cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MRS2179: Another P2Y receptor antagonist with selectivity for P2Y1 receptors.
MRS2365: A selective agonist for P2Y1 receptors.
MRS2500: A potent and selective antagonist for P2Y1 receptors.
Uniqueness of MRS2211
MRS2211 is unique due to its high selectivity for the P2Y13 receptor, which is over 20-fold greater than its selectivity for P2Y1 and P2Y12 receptors . This makes it a valuable tool for studying the specific functions and signaling pathways associated with the P2Y13 receptor.
Eigenschaften
Molekularformel |
C14H14ClN4O8P |
|---|---|
Molekulargewicht |
432.71 g/mol |
IUPAC-Name |
[2-[(2-chloro-5-nitrophenyl)diazenyl]-5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H14ClN4O8P/c1-7-13(21)9(5-20)10(6-27-28(24,25)26)14(16-7)18-17-12-4-8(19(22)23)2-3-11(12)15/h2-4,20-21H,5-6H2,1H3,(H2,24,25,26) |
InChI-Schlüssel |
RYOZMXBRDOGYMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)COP(=O)(O)O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl)-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10771069.png)
![Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt](/img/structure/B10771072.png)
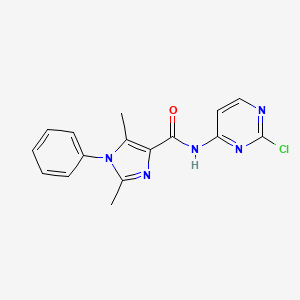
![rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10771075.png)

![[1,3-Bis(2,4-dichlorophenyl)-2-phosphonopropan-2-yl]phosphonic acid](/img/structure/B10771088.png)
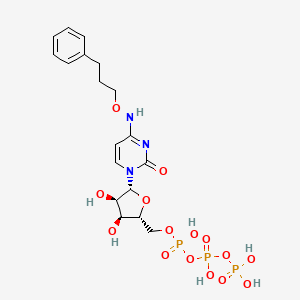
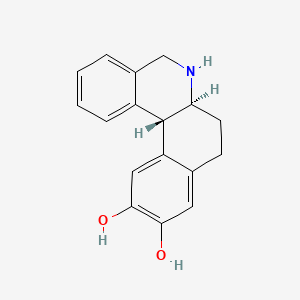
![[3H]robalzotan](/img/structure/B10771105.png)
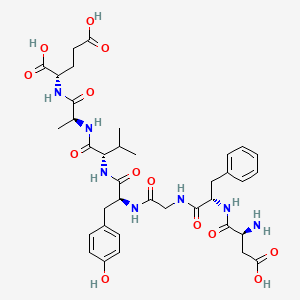
![3-[4-(1,3-Benzothiazol-2-yl)phenyl]-octahydropyrido[2,1-c]morpholin-3-ol](/img/structure/B10771118.png)
![[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(3-phenylpropoxyamino)pyrimidin-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B10771130.png)
